3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide
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Overview
Description
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyrazolo[1,5-a]pyrazine core, which is a heterocyclic structure known for its stability and reactivity.
Preparation Methods
The synthesis of 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the 4-fluorophenyl and 3-methylbenzyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow techniques to optimize efficiency and scalability.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl ring, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide involves its interaction with specific molecular targets. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. The pathways involved in its action include inhibition of key enzymes in metabolic pathways, leading to the disruption of cellular processes.
Comparison with Similar Compounds
Similar compounds to 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(3-methylbenzyl)propanamide include:
- 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-(1-phenylethyl)propanamide
- 3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]-N-[4-(propan-2-yl)benzyl]propanamide
These compounds share a similar core structure but differ in the substituents attached to the pyrazolo[1,5-a]pyrazine ring. The uniqueness of this compound lies in its specific substituents, which may confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]-N-[(3-methylphenyl)methyl]propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-16-3-2-4-17(13-16)15-25-22(29)9-10-27-11-12-28-21(23(27)30)14-20(26-28)18-5-7-19(24)8-6-18/h2-8,11-14H,9-10,15H2,1H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIAXJKPOWASALQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)F)C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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